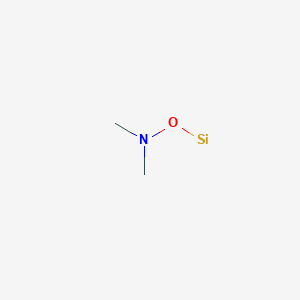![molecular formula C18H42P4 B14245962 [Phosphanetriyltri(ethane-2,1-diyl)]tris(diethylphosphane) CAS No. 184362-68-3](/img/structure/B14245962.png)
[Phosphanetriyltri(ethane-2,1-diyl)]tris(diethylphosphane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Phosphanetriyltri(ethane-2,1-diyl)]tris(diethylphosphane) is a chemical compound with the molecular formula C18H42P4. It consists of 18 carbon atoms, 42 hydrogen atoms, and 4 phosphorus atoms
Méthodes De Préparation
The preparation of [Phosphanetriyltri(ethane-2,1-diyl)]tris(diethylphosphane) involves several synthetic routes. One common method includes the reaction of diethylphosphane with ethylene oxide in the presence of a catalyst. The reaction conditions typically involve moderate temperatures and pressures to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to achieve higher yields and purity.
Analyse Des Réactions Chimiques
[Phosphanetriyltri(ethane-2,1-diyl)]tris(diethylphosphane) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield phosphine oxides, while reduction reactions can produce phosphine derivatives.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic properties and potential applications in organic synthesis. In biology, [Phosphanetriyltri(ethane-2,1-diyl)]tris(diethylphosphane) is investigated for its potential as a drug delivery agent due to its ability to form stable complexes with metal ions. In medicine, it is explored for its potential therapeutic properties, including its use in cancer treatment. In industry, this compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [Phosphanetriyltri(ethane-2,1-diyl)]tris(diethylphosphane) involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, leading to different biological effects. For example, in cancer treatment, the compound may inhibit the growth of cancer cells by interfering with their metabolic pathways and inducing apoptosis.
Comparaison Avec Des Composés Similaires
[Phosphanetriyltri(ethane-2,1-diyl)]tris(diethylphosphane) can be compared with other similar compounds such as tris(2-(diphenylphosphino)ethyl)phosphine and tris(2-(dimethylphosphino)ethyl)phosphine. These compounds share similar structures but differ in their substituents, which can affect their chemical properties and applications. The unique structure of [Phosphanetriyltri(ethane-2,1-diyl)]tris(diethylphosphane) makes it particularly suitable for forming stable complexes with metal ions, which is a key factor in its various applications.
Propriétés
Numéro CAS |
184362-68-3 |
|---|---|
Formule moléculaire |
C18H42P4 |
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
tris(2-diethylphosphanylethyl)phosphane |
InChI |
InChI=1S/C18H42P4/c1-7-19(8-2)13-16-22(17-14-20(9-3)10-4)18-15-21(11-5)12-6/h7-18H2,1-6H3 |
Clé InChI |
RMVNNJCNZPUMFY-UHFFFAOYSA-N |
SMILES canonique |
CCP(CC)CCP(CCP(CC)CC)CCP(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


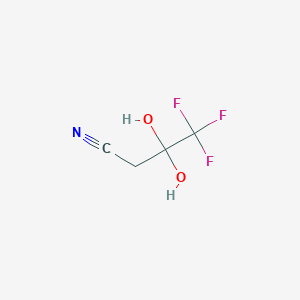
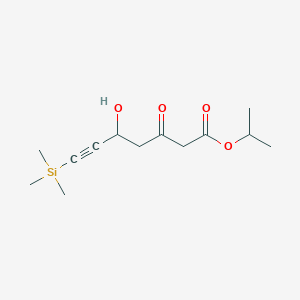
![Aziridine, 2-benzoyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2R,3S)-](/img/structure/B14245913.png)
![4-[2-(3-Methyl-4-oxo-4H-1-benzopyran-2-yl)ethenyl]benzonitrile](/img/structure/B14245921.png)
![N-(Cyclopentylmethyl)-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14245924.png)

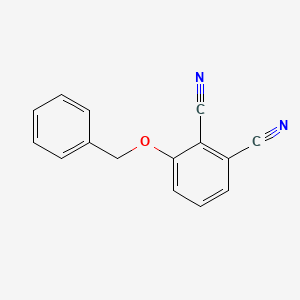
![Ethyl ethyl[4-(piperidin-4-yl)butyl]carbamate](/img/structure/B14245951.png)

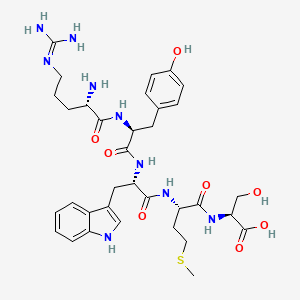
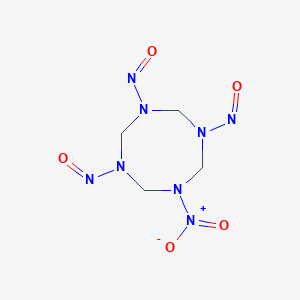
![1H-Pyrrolo[2,3-b]pyridine-2,5-dicarboxylic acid, 3-amino-1,6-dimethyl-, 2,5-diethyl ester](/img/structure/B14245970.png)

